molecular formula C22H20O6 B14391586 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid CAS No. 88101-51-3

2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid

Cat. No.: B14391586
CAS No.: 88101-51-3
M. Wt: 380.4 g/mol
InChI Key: DGRJEAKHDKSKTD-UHFFFAOYSA-N
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Description

2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its complex aromatic structure This compound features a benzoic acid core with two 4-hydroxy-3-methoxyphenyl groups attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This process can be achieved through the reaction of 4-hydroxy-3-methoxyphenylacetic acid with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.

    2-Hydroxy-4-methoxybenzoic acid: Used in the synthesis of pharmaceuticals and dyes.

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Utilized in UV filters and sunscreens.

Uniqueness

2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid stands out due to its unique structure, which combines two 4-hydroxy-3-methoxyphenyl groups with a benzoic acid core

Properties

CAS No.

88101-51-3

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-[bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid

InChI

InChI=1S/C22H20O6/c1-27-19-11-13(7-9-17(19)23)21(14-8-10-18(24)20(12-14)28-2)15-5-3-4-6-16(15)22(25)26/h3-12,21,23-24H,1-2H3,(H,25,26)

InChI Key

DGRJEAKHDKSKTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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